2-Tert-butyl-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-Tert-butyl-2,6-diazaspiro[33]heptane is a spirocyclic compound that features a unique structure where a diazaspiro ring is fused with a heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction typically produces an amine .
Scientific Research Applications
2-Tert-butyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diazaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester
- 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptane
- 2-Boc-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Tert-butyl-2,6-diazaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis, offering advantages in terms of stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-tert-butyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)11-6-9(7-11)4-10-5-9/h10H,4-7H2,1-3H3 |
InChI Key |
IOZZZHQDLIXLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2(C1)CNC2 |
Origin of Product |
United States |
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